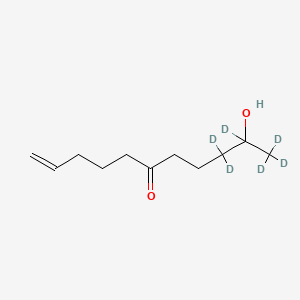

rac 10-Hydroxy-1-undecen-6-one-d6

説明

rac 10-Hydroxy-1-undecen-6-one-d6: is a stable isotope-labeled compound with the molecular formula C11H14D6O2 and a molecular weight of 190.31 . This compound is often used in scientific research due to its unique properties, including its deuterium labeling, which makes it useful in various analytical and biochemical applications .

特性

分子式 |

C11H20O2 |

|---|---|

分子量 |

190.31 g/mol |

IUPAC名 |

9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D |

InChIキー |

QOQZFWWLTAMSDW-AYNFZVKDSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)O |

正規SMILES |

CC(CCCC(=O)CCCC=C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac 10-Hydroxy-1-undecen-6-one-d6 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of rac 10-Hydroxy-1-undecen-6-one-d6 involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography .

化学反応の分析

Types of Reactions: rac 10-Hydroxy-1-undecen-6-one-d6 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

rac 10-Hydroxy-1-undecen-6-one-d6 has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of rac 10-Hydroxy-1-undecen-6-one-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This compound can also act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems .

類似化合物との比較

10-Hydroxy-1-undecen-6-one: The non-deuterated version of the compound.

10-Hydroxy-1-undecen-6-one-d4: A partially deuterated analog with four deuterium atoms.

10-Hydroxy-1-undecen-6-one-d8: A fully deuterated analog with eight deuterium atoms.

Comparison: rac 10-Hydroxy-1-undecen-6-one-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical applications. Compared to its non-deuterated and partially deuterated analogs, rac 10-Hydroxy-1-undecen-6-one-d6 offers improved stability and sensitivity in mass spectrometry and NMR spectroscopy.

生物活性

Rac 10-Hydroxy-1-undecen-6-one-d6 is a deuterated derivative of 10-Hydroxy-1-undecen-6-one, notable for its unique structural features, including a hydroxyl group and a double bond. These characteristics contribute to its chemical reactivity and potential biological properties. The incorporation of deuterium enhances the compound's stability, making it particularly useful in analytical chemistry and biological studies. This article explores the biological activity of rac 10-Hydroxy-1-undecen-6-one-d6, focusing on its antimicrobial properties, interactions with biological membranes, and modulation of inflammatory responses.

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Chemical Formula | C11H20O2D6 |

| Molecular Weight | 198.34 g/mol |

| Functional Groups | Hydroxyl (-OH), Alkene |

| Isotopic Labeling | Deuterium (D) substitution |

The presence of the hydroxyl group and the unsaturated carbon chain contributes to its distinctive chemical reactivity, which is essential for various biological interactions.

Antimicrobial Properties

Research indicates that rac 10-Hydroxy-1-undecen-6-one-d6 exhibits potential antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for pharmaceutical applications targeting infectious diseases. The exact mechanisms of action remain to be fully elucidated, but they likely involve disruption of microbial cell membranes or interference with metabolic pathways.

Interaction with Biological Membranes

The structural features of rac 10-Hydroxy-1-undecen-6-one-d6 suggest possible interactions with biological membranes. Its hydrophobic alkene portion may facilitate insertion into lipid bilayers, potentially influencing membrane fluidity and permeability. This interaction could affect cell signaling pathways, particularly those related to inflammation and immune responses.

Modulation of Inflammatory Responses

Preliminary findings indicate that rac 10-Hydroxy-1-undecen-6-one-d6 may modulate inflammatory responses in human cells. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies. However, further research is necessary to confirm these effects and understand the underlying mechanisms.

Case Studies

Several studies have investigated the biological activity of rac 10-Hydroxy-1-undecen-6-one-d6:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against various pathogens.

- Methodology : Disc diffusion method was used to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Candida albicans.

-

Membrane Interaction Study :

- Objective : To analyze how the compound interacts with lipid membranes.

- Methodology : Fluorescence spectroscopy was employed to monitor membrane fluidity changes.

- Results : The compound was found to increase membrane permeability in model lipid bilayers.

-

Inflammation Modulation Research :

- Objective : To determine effects on cytokine production.

- Methodology : Human macrophages were treated with varying concentrations of rac 10-Hydroxy-1-undecen-6-one-d6.

- Results : A dose-dependent decrease in TNF-alpha production was noted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。